molecular formula C13H27N5O3S B11186214 N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide

N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide

Cat. No.: B11186214
M. Wt: 333.45 g/mol
InChI Key: NBWWDMLAIIDFOK-UHFFFAOYSA-N
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Description

N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the morpholinopropylamine intermediate, which can be synthesized by reacting morpholine with 3-chloropropylamine under controlled conditions . This intermediate is then reacted with a suitable triazine derivative to form the tetrahydrotriazinyl group. Finally, the propanesulfonamide group is introduced through a sulfonation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH during the reactions, as well as employing catalysts and solvents that enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide can be compared with other similar compounds to highlight its uniqueness:

These comparisons illustrate the structural diversity and potential functional differences among compounds with similar morpholinopropyl groups.

Properties

Molecular Formula

C13H27N5O3S

Molecular Weight

333.45 g/mol

IUPAC Name

N-[3-(3-morpholin-4-ylpropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]propane-2-sulfonamide

InChI

InChI=1S/C13H27N5O3S/c1-12(2)22(19,20)16-13-14-10-18(11-15-13)5-3-4-17-6-8-21-9-7-17/h12H,3-11H2,1-2H3,(H2,14,15,16)

InChI Key

NBWWDMLAIIDFOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)NC1=NCN(CN1)CCCN2CCOCC2

Origin of Product

United States

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